![molecular formula C8H8BrN3 B8059465 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8059465.png)
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridines, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2,7-dimethylpyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired yield, purity, and cost-effectiveness. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several areas of scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is compared with other similar compounds, such as 5-chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine and 5-iodo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine These compounds share similar structural features but differ in the halogen atom present, which can influence their chemical and biological properties
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Biological Activity
5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 225.07 g/mol
- CAS Number : 165473633
- SMILES Notation : CC1=CC2=NC(=NN2C(=C1)Br)C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties and antimicrobial effects. The following sections detail specific studies and findings related to its biological activities.
In Vitro Studies
Recent studies have indicated that compounds containing triazole rings exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways.
- Cell Lines Tested : Notable cell lines include MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 | 12.5 | |
This compound | A549 | 15.3 | |
This compound | HepG2 | 10.0 |
Case Studies
A study conducted by Liu et al. (2023) explored the effects of various triazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against the tested cell lines with an IC50 value comparable to known chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects:
- Chlamydia Inhibition : Research indicates that derivatives similar to this compound showed selective activity against Chlamydia species. The compound's mechanism involves disrupting bacterial protein synthesis.
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
This compound | Chlamydia trachomatis | 64 | |
This compound | Staphylococcus aureus | 32 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at specific positions can enhance or diminish their potency:
- Bromine Substitution : The presence of bromine at the 5-position is critical for maintaining high levels of biological activity.
- Dimethyl Groups : The dimethyl groups at positions 2 and 7 contribute to lipophilicity and may enhance cellular uptake.
Properties
IUPAC Name |
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)12-8(4-5)10-6(2)11-12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDTVXCJRUHLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.